![molecular formula C25H28O4 B12562663 4-[Bis(4-hydroxy-2,3,5-trimethylphenyl)methyl]benzene-1,2-diol CAS No. 195299-51-5](/img/structure/B12562663.png)
4-[Bis(4-hydroxy-2,3,5-trimethylphenyl)methyl]benzene-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[Bis(4-hydroxy-2,3,5-trimethylphenyl)methyl]benzene-1,2-diol is an organic compound that contains a benzene ring substituted with hydroxyl and trimethylphenyl groups. This compound is part of the dihydroxybenzenes family, which are aromatic compounds classed as phenols .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Bis(4-hydroxy-2,3,5-trimethylphenyl)methyl]benzene-1,2-diol can be achieved through a condensation reaction involving p-hydroxytoluene and trimethylphenol . The reaction typically requires acidic or basic conditions to facilitate the condensation process.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. similar compounds are often synthesized using large-scale organic synthesis techniques, which may involve the use of catalysts and controlled reaction environments to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-[Bis(4-hydroxy-2,3,5-trimethylphenyl)methyl]benzene-1,2-diol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are commonly used.
Major Products Formed
Oxidation: Quinones and carboxylates.
Reduction: Hydroquinones.
Substitution: Halogenated or nitrated derivatives of the original compound.
Applications De Recherche Scientifique
4-[Bis(4-hydroxy-2,3,5-trimethylphenyl)methyl]benzene-1,2-diol has various applications in scientific research:
Chemistry: Used as a precursor in the synthesis of coordination polymers and other complex organic molecules.
Biology: Investigated for its potential biological activities, including antitumor properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of luminescent sensors for detecting antibiotics and pesticides.
Mécanisme D'action
The mechanism of action of 4-[Bis(4-hydroxy-2,3,5-trimethylphenyl)methyl]benzene-1,2-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups on the benzene ring can participate in hydrogen bonding and redox reactions, which can influence biological processes and chemical reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Catechol (1,2-dihydroxybenzene): Similar in having two hydroxyl groups on the benzene ring.
Resorcinol (1,3-dihydroxybenzene): Another dihydroxybenzene isomer with hydroxyl groups in the meta position.
Hydroquinone (1,4-dihydroxybenzene): Has hydroxyl groups in the para position.
Uniqueness
4-[Bis(4-hydroxy-2,3,5-trimethylphenyl)methyl]benzene-1,2-diol is unique due to the presence of trimethylphenyl groups, which provide steric hindrance and influence the compound’s reactivity and interaction with other molecules. This structural uniqueness makes it valuable in specific applications such as luminescent sensors and antitumor research .
Propriétés
Numéro CAS |
195299-51-5 |
|---|---|
Formule moléculaire |
C25H28O4 |
Poids moléculaire |
392.5 g/mol |
Nom IUPAC |
4-[bis(4-hydroxy-2,3,5-trimethylphenyl)methyl]benzene-1,2-diol |
InChI |
InChI=1S/C25H28O4/c1-12-9-19(14(3)16(5)24(12)28)23(18-7-8-21(26)22(27)11-18)20-10-13(2)25(29)17(6)15(20)4/h7-11,23,26-29H,1-6H3 |
Clé InChI |
GNAJJNNIQUTVBL-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1O)C)C)C(C2=CC(=C(C=C2)O)O)C3=C(C(=C(C(=C3)C)O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


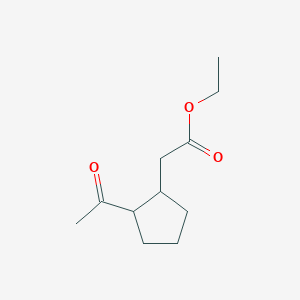
![4-Cyano-1-[(4-methoxyphenyl)methyl]pyridin-1-ium bromide](/img/structure/B12562581.png)

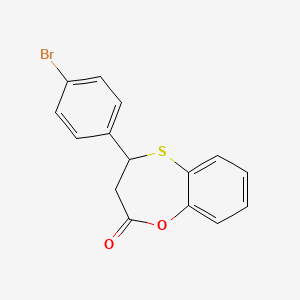
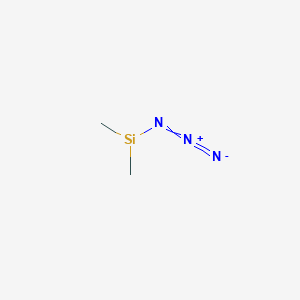
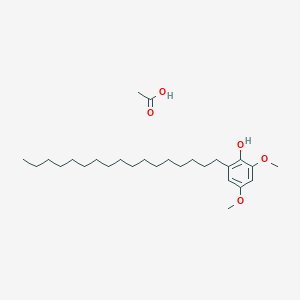
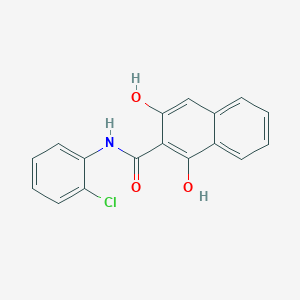

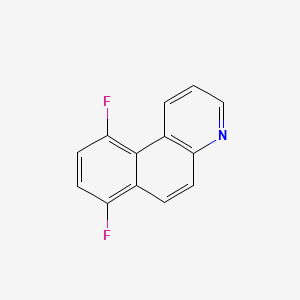


![(2Z)-1-ethyl-2-[[(3Z)-3-[(1-ethylbenzo[e][1,3]benzothiazol-1-ium-2-yl)methylidene]-2,5,5-trimethylcyclohexen-1-yl]methylidene]benzo[e][1,3]benzothiazole;4-methylbenzenesulfonate](/img/structure/B12562651.png)

![Thiazolo[5,4-g]quinazolin-8-amine, N-(3-bromophenyl)-](/img/structure/B12562660.png)
